(E)-oct-5-en-2-ol

Description

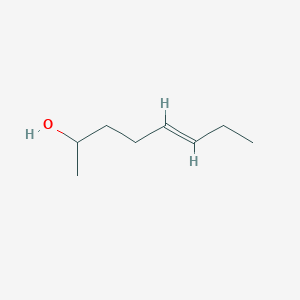

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHHQGKEJNRBAZ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-oct-5-en-2-ol: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-oct-5-en-2-ol is an unsaturated aliphatic alcohol with potential applications in various fields, including chemical synthesis and potentially as a biologically active agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this document explores the potential biological activities of (E)-oct-5-en-2-ol based on the known effects of structurally related C8 unsaturated alcohols, including antimicrobial, anti-inflammatory, and cytotoxic properties. This guide is intended to serve as a foundational resource for researchers interested in the study and application of this compound.

Chemical Structure and Properties

(E)-oct-5-en-2-ol is an eight-carbon chain alcohol containing a carbon-carbon double bond in the E (trans) configuration between carbons 5 and 6, and a hydroxyl group at the C2 position. The presence of a chiral center at C2 indicates that (E)-oct-5-en-2-ol can exist as a pair of enantiomers, (2S, 5E)-oct-5-en-2-ol and (2R, 5E)-oct-5-en-2-ol.

Table 1: Chemical Identifiers and Computed Properties of (E)-oct-5-en-2-ol [1]

| Identifier | Value |

| IUPAC Name | (E)-oct-5-en-2-ol |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| CAS Number | 89122-05-4 |

| InChI | InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |

| InChIKey | LZHHQGKEJNRBAZ-SNAWJCMRSA-N |

| SMILES | CC/C=C/CCC(C)O |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Table 2: Predicted Physicochemical Properties of (E)-oct-5-en-2-ol

| Property | Predicted Value |

| Boiling Point | ~175-180 °C (at 760 mmHg) |

| Melting Point | Not available |

| Density | ~0.84 g/cm³ |

| Solubility | Sparingly soluble in water, soluble in organic solvents. |

Experimental Protocols

Synthesis of (E)-oct-5-en-2-ol via Reduction of (E)-oct-5-en-2-one

A common and effective method for the synthesis of (E)-oct-5-en-2-ol is the reduction of the corresponding α,β-unsaturated ketone, (E)-oct-5-en-2-one, using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄). This method selectively reduces the carbonyl group to a hydroxyl group while preserving the carbon-carbon double bond.

Materials:

-

(E)-oct-5-en-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous solution of sodium sulfate

-

1 M Hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether (50 mL) is prepared under a nitrogen atmosphere.

-

Addition of Substrate: A solution of (E)-oct-5-en-2-one (1 equivalent) in anhydrous diethyl ether (25 mL) is placed in the dropping funnel. This solution is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the careful, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C. The resulting mixture is stirred for 30 minutes until a white precipitate forms.

-

Purification: The solid is removed by vacuum filtration and washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The crude product can be further purified by column chromatography on silica gel to yield pure (E)-oct-5-en-2-ol. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of (E)-oct-5-en-2-ol.

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted based on established principles of NMR, IR, and Mass Spectrometry, and data from structurally similar compounds. Experimental verification is recommended.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of (E)-oct-5-en-2-ol would exhibit characteristic signals for the different types of protons in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (E)-oct-5-en-2-ol (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH₃-C2) | ~1.20 | Doublet | 3H |

| H2 (CHOH) | ~3.80 | Sextet | 1H |

| H3 (CH₂-C2) | ~1.55 | Multiplet | 2H |

| H4 (CH₂-C5) | ~2.10 | Multiplet | 2H |

| H5, H6 (=CH-CH=) | ~5.40 - 5.60 | Multiplet | 2H |

| H7 (CH₂-C8) | ~2.00 | Multiplet | 2H |

| H8 (CH₃-C7) | ~0.95 | Triplet | 3H |

| OH | Variable (broad singlet) | Singlet | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in (E)-oct-5-en-2-ol.

Table 4: Predicted ¹³C NMR Chemical Shifts for (E)-oct-5-en-2-ol (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃-C2) | ~23.5 |

| C2 (CHOH) | ~68.0 |

| C3 (CH₂-C2) | ~38.0 |

| C4 (CH₂-C5) | ~29.0 |

| C5 (=CH) | ~129.0 |

| C6 (=CH) | ~132.0 |

| C7 (CH₂-C8) | ~25.0 |

| C8 (CH₃-C7) | ~14.0 |

Infrared (IR) Spectroscopy

The IR spectrum of (E)-oct-5-en-2-ol is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.

Table 5: Predicted IR Absorption Bands for (E)-oct-5-en-2-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration |

| C-H (sp³) | 3000 - 2850 | Medium to Strong | Stretching vibration |

| C=C (alkene) | ~1670 | Medium | Stretching vibration (trans) |

| C-O (alcohol) | 1150 - 1050 | Strong | Stretching vibration |

| =C-H (alkene) | ~965 | Strong | Out-of-plane bending (trans) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of (E)-oct-5-en-2-ol is predicted to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for an allylic alcohol.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak peak at m/z = 128.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a prominent fragment at m/z = 45 [CH(OH)CH₃]⁺.

-

Loss of Water: A peak at m/z = 110 (M-18) due to the elimination of a water molecule.

-

Allylic Cleavage: Cleavage of the C3-C4 bond would lead to a resonance-stabilized allylic cation.

-

Other fragments corresponding to the loss of alkyl radicals from the molecular ion.

Potential Biological Activities and Applications

While specific biological studies on (E)-oct-5-en-2-ol are limited, the activities of other C8 unsaturated alcohols provide insights into its potential pharmacological properties.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties.[2][3][4][5] The antibacterial activity of these compounds is often dependent on the length of their carbon chain.[4][5] For instance, some studies have shown that C8-C12 alcohols are effective against various bacteria, including Staphylococcus aureus.[4][5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. It is plausible that (E)-oct-5-en-2-ol could exhibit similar antibacterial or antifungal activities.

Anti-inflammatory Activity

Some unsaturated fatty alcohols have demonstrated anti-inflammatory properties.[6][7] For example, certain unsaturated alcohols can modulate inflammatory pathways.[7] While direct evidence for (E)-oct-5-en-2-ol is lacking, its structural features suggest that it could be investigated for potential anti-inflammatory effects.

Cytotoxicity

The toxicity of C8 alcohols and aldehydes has been a subject of study.[8][9] Some short-chain alcohols can induce cytotoxicity through various mechanisms, including membrane damage and metabolic disruption.[10] The cytotoxic potential of (E)-oct-5-en-2-ol would need to be evaluated to determine its safety profile and any potential therapeutic applications in areas such as oncology.

Diagram of Potential Biological Interactions:

Caption: Potential biological activities and mechanisms of (E)-oct-5-en-2-ol.

Conclusion

(E)-oct-5-en-2-ol is a chiral unsaturated alcohol with a well-defined chemical structure. While experimental data on its physical properties and biological activities are scarce, this guide provides a comprehensive overview based on computed data, established chemical principles, and information on related compounds. The provided synthetic protocol offers a practical route for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential for antimicrobial, anti-inflammatory, and cytotoxic activities warrants further investigation, positioning (E)-oct-5-en-2-ol as a compound of interest for future research in medicinal chemistry and drug development. Experimental validation of the predicted properties and biological effects is a crucial next step in unlocking the full potential of this molecule.

References

- 1. (E)-oct-5-en-2-ol | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

- 7. WO2002083122A1 - Fatty alcohols and fatty acid esters useful for treatment of inflammation - Google Patents [patents.google.com]

- 8. [Toxicity of various C8-aldehydes and alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Oct-5-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-5-en-2-ol, a chiral unsaturated alcohol, presents a compelling case study in stereoisomerism, a critical consideration in the fields of chemical synthesis, pharmacology, and materials science. This technical guide provides a comprehensive overview of the stereochemical landscape of oct-5-en-2-ol, detailing its isomeric forms, and presenting key physicochemical data. Furthermore, it outlines representative experimental protocols for the synthesis, separation, and characterization of its stereoisomers, offering valuable insights for researchers and professionals engaged in the development and analysis of chiral molecules.

Introduction to the Stereochemistry of Oct-5-en-2-ol

Oct-5-en-2-ol (C₈H₁₆O) is an organic compound featuring an eight-carbon chain with a hydroxyl group at the second position and a carbon-carbon double bond at the fifth position. Its molecular structure gives rise to two distinct forms of stereoisomerism: geometric isomerism and enantiomerism.

Geometric Isomerism: The presence of the C5-C6 double bond restricts rotation, leading to the existence of two geometric isomers, designated as (E)-oct-5-en-2-ol and (Z)-oct-5-en-2-ol. In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority substituents on each carbon of the double bond are on opposite sides. In the (Z)-isomer (from the German zusammen, meaning together), they are on the same side.[1]

Enantiomerism: The carbon atom at the second position (C2), which is bonded to the hydroxyl group, is a chiral center. This is because it is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a pent-3-enyl group. Consequently, oct-5-en-2-ol can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R)-oct-5-en-2-ol and (S)-oct-5-en-2-ol based on the Cahn-Ingold-Prelog priority rules.

The combination of geometric isomerism and a single chiral center results in a total of four possible stereoisomers for oct-5-en-2-ol:

-

(2R, 5E)-oct-5-en-2-ol

-

(2S, 5E)-oct-5-en-2-ol

-

(2R, 5Z)-oct-5-en-2-ol

-

(2S, 5Z)-oct-5-en-2-ol

The (2R, 5E) and (2S, 5E) isomers are enantiomers of each other, as are the (2R, 5Z) and (2S, 5Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.

Physicochemical Properties of Isomers

The different spatial arrangements of atoms in stereoisomers lead to distinct physicochemical properties. While enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment, they differ in their interaction with plane-polarized light (optical activity).[2] Diastereomers, on the other hand, have different physical properties.

Table 1: Physicochemical Properties of oct-5-en-2-ol Isomers

| Property | (E)-oct-5-en-2-ol | (Z)-oct-5-en-2-ol | Reference |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | [3][4] |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | [3][4] |

| Boiling Point | Not available | 189.3 °C at 760 mmHg | [5] |

| Density | Not available | 0.843 g/cm³ | [5] |

| Refractive Index | Not available | 1.447 | [5] |

| Optical Rotation ([α]D) | Varies for each enantiomer (Not experimentally determined) | Varies for each enantiomer (Not experimentally determined) |

Experimental Protocols

The synthesis, separation, and characterization of the individual stereoisomers of oct-5-en-2-ol require stereoselective synthetic methods and specialized analytical techniques.

Stereoselective Synthesis

The synthesis of a specific stereoisomer of oct-5-en-2-ol can be achieved through enantioselective or diastereoselective reactions. A representative approach involves the stereoselective reduction of a corresponding ketone, oct-5-en-2-one.

Protocol: Enantioselective Reduction of (E)-oct-5-en-2-one

This protocol is a representative method based on established procedures for the enantioselective reduction of ketones.

-

Preparation of the Catalyst: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is prepared in situ or used as a commercially available reagent.

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, the CBS catalyst is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

-

Addition of Reducing Agent: A borane source, such as borane-dimethyl sulfide complex (BMS), is added dropwise to the catalyst solution at a controlled temperature, typically 0 °C.

-

Substrate Addition: A solution of (E)-oct-5-en-2-one in anhydrous THF is added slowly to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched (R)- or (S)-oct-5-en-2-ol, depending on the chirality of the CBS catalyst used.

Separation of Stereoisomers (Resolution)

A racemic mixture of oct-5-en-2-ol can be separated into its constituent enantiomers through a process called chiral resolution. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful technique for this purpose.

Protocol: Chiral HPLC Separation of oct-5-en-2-ol Enantiomers

This is a general protocol; specific conditions will depend on the column and instrumentation used.[7][8]

-

Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[9]

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is prepared. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Sample Preparation: A solution of the racemic oct-5-en-2-ol is prepared in the mobile phase.

-

Chromatographic Analysis: The sample is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Detection: The separated enantiomers are detected using a suitable detector, such as a UV detector or a polarimeter.

-

Fraction Collection: For preparative separations, the fractions corresponding to each enantiomeric peak are collected separately.

Protocol: Chiral Gas Chromatography (GC) Analysis of oct-5-en-2-ol Isomers

Chiral GC is well-suited for the analysis of volatile compounds like oct-5-en-2-ol.[10]

-

Column Selection: A capillary column with a chiral stationary phase, often based on cyclodextrin derivatives, is used.

-

Instrumental Parameters:

-

Injector Temperature: Set to ensure rapid volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of all four stereoisomers.

-

Carrier Gas: High-purity hydrogen or helium is used as the carrier gas at a constant flow rate.

-

Detector: A flame ionization detector (FID) is commonly used for the detection of organic compounds.

-

-

Sample Preparation: The sample containing the mixture of stereoisomers is dissolved in a suitable volatile solvent.

-

Analysis: The sample is injected into the GC, and the separated isomers are detected as distinct peaks in the chromatogram.

Characterization of Stereoisomers

The individual stereoisomers are characterized using a combination of spectroscopic and polarimetric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the constitutional structure of the isomers. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different.[5][11] Specific chemical shifts and coupling constants can help distinguish between the (E) and (Z) isomers.

Polarimetry: The optical activity of the enantiomers is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation of plane-polarized light when it passes through a 1 dm tube containing the sample at a concentration of 1 g/mL.[6] Enantiomers will have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory and - for levorotatory).

Conclusion

The stereochemistry of oct-5-en-2-ol, with its four distinct stereoisomers, highlights the importance of a thorough understanding of stereoisomerism in modern chemistry. The ability to synthesize, separate, and characterize these individual isomers is crucial for applications where stereochemistry dictates biological activity or material properties. The representative protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this and other chiral molecules. Further research to determine the specific experimental properties of each enantiomer of oct-5-en-2-ol will be invaluable to the scientific community.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. (Z)-Oct-5-en-2-ol | C8H16O | CID 6436616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-oct-5-en-2-ol | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. bgb-analytik.com [bgb-analytik.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Natural occurrence and sources of (E)-oct-5-en-2-ol

Subject: Investigation into the Natural Occurrence of (E)-oct-5-en-2-ol

To: Researchers, Scientists, and Drug Development Professionals

This document addresses the natural occurrence and sources of the chemical compound (E)-oct-5-en-2-ol. Following a comprehensive review of available scientific literature and chemical databases, we have found no definitive evidence to suggest that (E)-oct-5-en-2-ol is a naturally occurring compound.

Our investigation included targeted searches for this specific isomer within databases of insect pheromones, plant volatiles, and food chemistry. These searches did not yield any instances of its isolation from a natural source. Furthermore, a prominent resource in the field of flavors and fragrances, The Good Scents Company, explicitly states that (E)-5-octen-2-ol is "not found in nature"[1].

While numerous isomers of C8H16O, the molecular formula for octenol, are known to exist in nature as volatile compounds in flowers and other organisms, the specific stereoisomer (E)-oct-5-en-2-ol has not been identified among them. The biosynthesis of unsaturated C8 alcohols in various organisms is a known metabolic process; however, this particular structural arrangement has not been reported as a product of these pathways.

Given the lack of evidence for its natural occurrence, a technical guide on the natural sources, quantitative data, and experimental protocols for extraction of (E)-oct-5-en-2-ol from natural matrices cannot be provided at this time.

We are prepared to investigate related, naturally occurring isomers of octenol if this would be of interest. Please advise if you would like to proceed with a report on an alternative compound or if you can provide any proprietary or unpublished data suggesting the natural occurrence of (E)-oct-5-en-2-ol that may refine our search.

References

A Comprehensive Guide to the IUPAC Nomenclature of (E)-oct-5-en-2-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the aliphatic alcohol (E)-oct-5-en-2-ol and its various isomers. A systematic approach to naming these compounds is crucial for unambiguous communication in research, development, and regulatory contexts. This document outlines the rules for naming constitutional and stereoisomers, complete with a comprehensive table of isomers and a logical workflow for their nomenclature.

Introduction to Alkenol Nomenclature

The IUPAC nomenclature for organic compounds provides a standardized method for naming molecules based on their structure. For unsaturated alcohols, or alkenols, the naming convention follows a set of priority rules. The hydroxyl (-OH) group is considered the principal functional group and therefore dictates the suffix of the name ("-ol") and the numbering of the parent carbon chain. The numbering is assigned to give the carbon atom bearing the hydroxyl group the lowest possible locant.

The presence of a carbon-carbon double bond is indicated by the "-en-" infix, with its position designated by the number of the first carbon atom of the double bond. Stereochemistry is a critical aspect of the nomenclature for many alkenols. The configuration around a double bond is specified as either (E) (from the German entgegen, meaning opposite) or (Z) (from the German zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules. Similarly, the absolute configuration of a chiral center (a carbon atom with four different substituents) is designated as (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).

Isomers of Oct-5-en-2-ol

(E)-oct-5-en-2-ol, with the chemical formula C₈H₁₆O, can exist in numerous isomeric forms. These isomers can be broadly categorized into constitutional isomers and stereoisomers.

-

Constitutional Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. This includes variations in the position of the hydroxyl group and the double bond along the eight-carbon chain.

-

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For octenols, this includes:

-

Geometric Isomers (E/Z isomers): These arise from the restricted rotation around a carbon-carbon double bond.

-

Enantiomers (R/S isomers): These are non-superimposable mirror images that occur at chiral centers.

-

Diastereomers: These are stereoisomers that are not mirror images of each other. This category includes compounds with multiple stereocenters or a combination of a stereocenter and a geometric isomer.

-

Systematic IUPAC Nomenclature of (E)-oct-5-en-2-ol and Its Isomers

The following table provides a comprehensive list of the IUPAC names for (E)-oct-5-en-2-ol and its key constitutional and stereoisomers.

| IUPAC Name | Type of Isomerism with (E)-oct-5-en-2-ol | Chiral Center(s) | Double Bond Configuration |

| (2R,5E)-oct-5-en-2-ol | Enantiomer | C2 | E |

| (2S,5E)-oct-5-en-2-ol | Enantiomer | C2 | E |

| (2R,5Z)-oct-5-en-2-ol | Diastereomer | C2 | Z |

| (2S,5Z)-oct-5-en-2-ol | Diastereomer | C2 | Z |

| (E)-oct-4-en-2-ol | Constitutional Isomer (Positional) | C2 | E |

| (Z)-oct-4-en-2-ol | Constitutional Isomer (Positional) | C2 | Z |

| (E)-oct-6-en-2-ol | Constitutional Isomer (Positional) | C2 | E |

| (Z)-oct-6-en-2-ol | Constitutional Isomer (Positional) | C2 | Z |

| (E)-oct-3-en-2-ol | Constitutional Isomer (Positional) | C2 | E |

| (Z)-oct-3-en-2-ol | Constitutional Isomer (Positional) | C2 | Z |

| oct-7-en-2-ol | Constitutional Isomer (Positional) | C2 | N/A |

| (E)-oct-5-en-1-ol | Constitutional Isomer (Positional) | None | E |

| (Z)-oct-5-en-1-ol | Constitutional Isomer (Positional) | None | Z |

| (E)-oct-5-en-3-ol | Constitutional Isomer (Positional) | C3 | E |

| (Z)-oct-5-en-3-ol | Constitutional Isomer (Positional) | C3 | Z |

| (E)-oct-5-en-4-ol | Constitutional Isomer (Positional) | C4 | E |

| (Z)-oct-5-en-4-ol | Constitutional Isomer (Positional) | C4 | Z |

| oct-1-en-3-ol | Constitutional Isomer (Positional) | C3 | N/A |

| oct-1-en-4-ol | Constitutional Isomer (Positional) | C4 | N/A |

Logical Workflow for IUPAC Nomenclature of Alkenols

The following diagram illustrates the systematic process for determining the correct IUPAC name for an alkenol, such as the isomers of oct-5-en-2-ol.

Caption: Workflow for the systematic IUPAC naming of alkenol isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific isomers are beyond the scope of this guide. However, common methodologies cited in the literature for the preparation and analysis of such compounds include:

-

Synthesis:

-

Grignard Reactions: Reaction of an appropriate Grignard reagent with an aldehyde or ketone to form the alcohol.

-

Reduction of Ketones: Stereoselective or non-selective reduction of the corresponding unsaturated ketone.

-

Wittig Reaction: Formation of the carbon-carbon double bond with controlled stereochemistry.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl and alkene functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): To separate isomers and determine purity.

-

For specific, detailed experimental procedures, researchers are encouraged to consult peer-reviewed chemical literature and established laboratory manuals.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Physical properties including boiling point and solubility of (E)-oct-5-en-2-ol

This technical guide provides a comprehensive overview of the known and estimated physical properties of (E)-oct-5-en-2-ol, with a focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

(E)-oct-5-en-2-ol is an unsaturated fatty alcohol. Its structure consists of an eight-carbon chain with a double bond between carbons 5 and 6 in the trans (E) configuration, and a hydroxyl group on the second carbon. This chiral center means the compound can exist as two enantiomers.

Molecular Formula: C₈H₁₆O[1][2]

Molecular Weight: 128.21 g/mol [1][3]

Structure:

Physical Properties

The physical properties of (E)-oct-5-en-2-ol are crucial for its handling, application, and in the design of synthetic routes. The data available, including experimentally determined and estimated values, are summarized below.

Table 1: Physical Properties of (E)-oct-5-en-2-ol

| Property | Value | Source |

| Boiling Point | 189.3 °C at 760 mmHg (estimated, based on (Z)-isomer) | [4] |

| Water Solubility | 2143 mg/L at 25 °C (estimated) | [5] |

| Molecular Weight | 128.21204 g/mol | [2] |

| XLogP3 | 2.1 | [2] |

| PSA (Polar Surface Area) | 20.2 Ų | [1] |

| Density | 0.843 g/cm³ (for (Z)-isomer) | [4] |

| Refractive Index | 1.447 (for (Z)-isomer) | [4] |

Note: Some values are for the (Z)-isomer and are used as close estimates for the (E)-isomer due to the similarity in physical properties between geometric isomers.

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and solubility of a compound like (E)-oct-5-en-2-ol.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.[6]

Apparatus:

-

Heating apparatus (e.g., oil bath or heating block)[7]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)[8]

-

Sample of (E)-oct-5-en-2-ol

Procedure:

-

A small amount of (E)-oct-5-en-2-ol is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then immersed in a heating bath.

-

The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[6]

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

The solubility of a substance is a quantitative measure of the extent to which it dissolves in a given solvent at a specific temperature. For alcohols like (E)-oct-5-en-2-ol, solubility is influenced by the polar hydroxyl group and the nonpolar hydrocarbon chain.[9]

3.2.1. Qualitative Solubility Test

This test provides a general indication of solubility.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

-

Sample of (E)-oct-5-en-2-ol

-

Solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Add a small, measured amount of the solvent (e.g., 1 mL) to a test tube.

-

Add a small, measured amount of (E)-oct-5-en-2-ol (e.g., 0.1 mL or a few drops) to the solvent.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The mixture is then allowed to stand and observed for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble or partially soluble).[10]

3.2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.

Apparatus:

-

Flasks with stoppers

-

Constant temperature bath with shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

An excess amount of (E)-oct-5-en-2-ol is added to a known volume of the solvent in a flask.

-

The flask is sealed and placed in a constant temperature shaking water bath.

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the mixture is allowed to stand to allow undissolved solute to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of (E)-oct-5-en-2-ol in the filtered solution is determined using a suitable analytical technique, such as gas chromatography. This concentration represents the solubility of the compound in the chosen solvent at that temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of (E)-oct-5-en-2-ol.

Caption: Workflow for determining the boiling point and solubility of (E)-oct-5-en-2-ol.

This guide provides a foundational understanding of the physical properties of (E)-oct-5-en-2-ol and the standard methods for their determination. For any application, it is recommended to perform experimental verification of these properties.

References

- 1. (E)-oct-5-en-2-ol | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (E)-oct-5-en-4-ol | C8H16O | CID 12450173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-Oct-5-en-2-ol|lookchem [lookchem.com]

- 5. (E)-5-octen-2-ol, 89122-05-4 [thegoodscentscompany.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. tsfx.edu.au [tsfx.edu.au]

CAS number and molecular formula for (E)-oct-5-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-oct-5-en-2-ol is an unsaturated aliphatic alcohol with significance as a versatile building block in organic synthesis.[1] Its bifunctionality, characterized by a reactive carbon-carbon double bond and a nucleophilic hydroxyl group, allows for a variety of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications relevant to research and development.

Molecular Formula: C₈H₁₆O[2][3]

Physicochemical and Toxicological Data

A summary of the key physicochemical properties of (E)-oct-5-en-2-ol is presented below. This data is essential for its application in experimental design and synthesis.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [3] |

| Exact Mass | 128.120115130 Da | [3] |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Complexity | 76.6 | [3] |

Toxicological Profile (General for Long-Chain Alcohols)

| Endpoint | Observation | Source |

| Acute Toxicity | Low | [4] |

| Repeat Dose Toxicity | High-dose effects may include minimal liver toxicity | [4] |

| Genetic Toxicity | No evidence of activity | [4] |

| Reproductive/Developmental Toxicity | No evidence of activity | [4] |

| Skin Sensitization | Not considered sensitizers | [4] |

| Irritation (C6-C11 alcohols) | Generally considered irritants | [4] |

| Aquatic Toxicity | Chronic toxicity increases with chain length up to C14 | [5] |

Synthesis of (E)-oct-5-en-2-ol

A primary synthetic route to (E)-oct-5-en-2-ol is the reduction of the corresponding α,β-unsaturated ketone, (E)-oct-5-en-2-one. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation, selectively reducing the carbonyl group while preserving the carbon-carbon double bond.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the precursor ketone to the final alcohol product.

Experimental Protocol: Reduction of (E)-oct-5-en-2-one

The following is a representative experimental protocol for the synthesis of (E)-oct-5-en-2-ol via the reduction of (E)-oct-5-en-2-one with lithium aluminum hydride.

Materials:

-

(E)-oct-5-en-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.05 eq.) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Substrate: A solution of (E)-oct-5-en-2-one (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: The resulting mixture is allowed to warm to room temperature and stirred until a white precipitate forms. The solid is removed by filtration and washed with diethyl ether.

-

Extraction: The combined organic phases are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (E)-oct-5-en-2-ol is purified by vacuum distillation or column chromatography.

Applications in Organic Synthesis

(E)-oct-5-en-2-ol serves as a valuable intermediate in various organic syntheses. Its utility is primarily derived from the reactivity of its hydroxyl and alkenyl functional groups.

Experimental Workflow: Application in Synthesis

The following diagram illustrates a general experimental workflow where (E)-oct-5-en-2-ol can be utilized as a starting material for further chemical transformations.

Conclusion

(E)-oct-5-en-2-ol is a valuable chiral building block and synthetic intermediate. While specific data on its biological activity and signaling pathways are currently limited, its structural motifs are present in various natural products and biologically active molecules. Further research into the properties and applications of this compound could open new avenues in synthetic chemistry and drug discovery.

References

Spectroscopic data (NMR, IR, MS) for (E)-oct-5-en-2-ol characterization

Introduction

(E)-oct-5-en-2-ol is an unsaturated fatty alcohol with significance in various fields of chemical research, including the development of pharmaceuticals and flavor and fragrance compounds. Its specific stereochemistry, the (E) or trans configuration of the double bond, and the chiral center at the second carbon, imparts distinct physical and chemical properties. A thorough characterization of this molecule is paramount for its application and further research. This technical guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal identification and characterization of (E)-oct-5-en-2-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are presented to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (E)-oct-5-en-2-ol, the following data is based on established principles of spectroscopy and predictive models. These values serve as a robust guideline for the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of (E)-oct-5-en-2-ol in a deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.45 - 5.35 | m | 2H | H-5, H-6 (vinylic) |

| ~3.80 | m | 1H | H-2 (CH-OH) |

| ~2.10 | m | 2H | H-4 (allylic) |

| ~2.00 | m | 2H | H-7 (allylic) |

| ~1.50 | m | 2H | H-3 |

| ~1.20 | d | 3H | H-1 (CH₃) |

| ~0.90 | t | 3H | H-8 (CH₃) |

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~132 | C-5 or C-6 |

| ~129 | C-5 or C-6 |

| ~68 | C-2 |

| ~35 | C-4 |

| ~34 | C-3 |

| ~25 | C-7 |

| ~23 | C-1 |

| ~14 | C-8 |

Infrared (IR) Spectroscopy

The IR spectrum of (E)-oct-5-en-2-ol would display characteristic absorption bands corresponding to its functional groups. Alcohols typically show a strong, broad O-H stretching band. The C=C double bond in the trans configuration also has a characteristic absorption.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (vinylic) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1665 | Medium, Sharp | C=C stretch (alkene) |

| ~965 | Strong | =C-H bend (trans alkene) |

| ~1050 | Medium | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of (E)-oct-5-en-2-ol is expected to show a molecular ion peak and characteristic fragment ions.

| m/z Ratio | Possible Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 110 | [M - H₂O]⁺ |

| 85 | [M - C₃H₇]⁺ |

| 45 | [CH₃CHOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an alcohol like (E)-oct-5-en-2-ol.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified (E)-oct-5-en-2-ol in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like (E)-oct-5-en-2-ol, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell.

-

Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

-

Ionization : Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Analysis : The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic characterization of an organic compound.

Figure 1. General workflow for the spectroscopic analysis of (E)-oct-5-en-2-ol.

Figure 2. Detailed workflow for NMR spectroscopic analysis.

Figure 3. Workflows for IR and Mass Spectrometry analysis.

The comprehensive spectroscopic data presented, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the characterization of (E)-oct-5-en-2-ol. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers in obtaining and interpreting this critical analytical data. While the presented data is predictive, it is based on well-established spectroscopic principles and serves as a reliable reference for the identification and structural elucidation of this important unsaturated alcohol. Experimental verification of this data is encouraged for definitive characterization.

(E)-oct-5-en-2-ol: A Review of Its Chemical Identity and Synthetic Approaches

Introduction

(E)-oct-5-en-2-ol is an unsaturated fatty alcohol with the chemical formula C₈H₁₆O. Its structure consists of an eight-carbon chain with a hydroxyl group at the second carbon and a trans-configured double bond between the fifth and sixth carbons. This molecule is of interest to researchers in organic synthesis and drug development due to its potential as a chiral building block and its structural motifs present in various natural products. This technical guide provides a comprehensive overview of the available information on (E)-oct-5-en-2-ol, focusing on its chemical properties, synthetic strategies, and the historical context of its study.

Chemical and Physical Properties

| Property | (E)-oct-5-en-2-ol (Computed) | (Z)-oct-5-en-2-ol (Experimental/Computed) |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol |

| CAS Number | 89122-05-4 | 55968-41-7 |

| Boiling Point | Not available | 189.3 °C at 760 mmHg |

| Melting Point | Not available | Not available |

| XLogP3 | 2.1 | 2.1 |

| Polar Surface Area | 20.2 Ų | 20.2 Ų |

Historical Context and Discovery

The specific discovery and first reported synthesis of (E)-oct-5-en-2-ol are not well-documented in readily accessible scientific literature. While the compound is listed in chemical databases and available from some commercial suppliers, a seminal publication detailing its initial preparation and characterization could not be identified through extensive searches. The study of unsaturated alcohols, in general, has a long history in organic chemistry, driven by their prevalence in nature and their utility as synthetic intermediates.

Synthetic Approaches

The synthesis of (E)-oct-5-en-2-ol, as a specific target, is not explicitly detailed in the surveyed literature. However, general and well-established methods for the stereoselective synthesis of allylic alcohols can be applied to its preparation. A plausible and commonly employed strategy involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde.

Proposed Experimental Protocol: Grignard Reaction with (E)-Hept-4-enal

A logical synthetic route to (E)-oct-5-en-2-ol would involve the reaction of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), with (E)-hept-4-enal. The general steps for this proposed synthesis are outlined below.

Materials:

-

(E)-Hept-4-enal

-

Methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is assembled.

-

Addition of Aldehyde: A solution of (E)-hept-4-enal in the anhydrous ether solvent is charged into the flask.

-

Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the aldehyde at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to confirm the consumption of the starting aldehyde.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the Grignard reagent and protonate the resulting alkoxide.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layer is typically back-extracted with the ether solvent to maximize product recovery.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield pure (E)-oct-5-en-2-ol.

Characterization: The purified product would then be characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and stereochemistry.

Logical Workflow for the Proposed Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of (E)-oct-5-en-2-ol.

Caption: Proposed synthetic workflow for (E)-oct-5-en-2-ol.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature to suggest that (E)-oct-5-en-2-ol is involved in any specific biological signaling pathways. Furthermore, no studies detailing its biological activity have been identified. Its structural similarity to other biologically active unsaturated alcohols suggests that it could be a candidate for future investigation in areas such as pheromone research, fragrance chemistry, or as a precursor for the synthesis of more complex bioactive molecules.

Conclusion

(E)-oct-5-en-2-ol is a structurally defined unsaturated alcohol for which detailed experimental and historical data are scarce in the public domain. While its fundamental chemical properties can be estimated, a comprehensive understanding of its reactivity and biological function awaits further research. The synthetic pathway proposed herein, utilizing a Grignard reaction, represents a standard and reliable method for its preparation, which would enable future studies into its spectroscopic characterization and potential applications. As research in stereoselective synthesis and natural product chemistry continues to expand, it is plausible that more information regarding (E)-oct-5-en-2-ol will emerge, further elucidating its role and utility in the chemical sciences.

Biosynthesis of (E)-oct-5-en-2-ol: A Technical Guide for Researchers

Abstract

(E)-oct-5-en-2-ol is an unsaturated eight-carbon (C8) alcohol that contributes to the complex volatile profiles of various organisms, including fungi and plants. While the biosynthetic pathway of its well-studied isomer, 1-octen-3-ol, is extensively documented, the specific pathway leading to (E)-oct-5-en-2-ol has not been explicitly elucidated in the scientific literature. This technical guide presents a putative biosynthetic pathway for (E)-oct-5-en-2-ol, drawing analogies from the established mechanisms of C8 volatile production. This document provides a comprehensive overview of the proposed enzymatic reactions, quantitative data on related enzymes, detailed experimental protocols for pathway investigation, and visual diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the biosynthesis of bioactive volatile organic compounds.

Introduction

Volatile organic compounds (VOCs) are a diverse group of low molecular weight carbon-based molecules that play crucial roles in chemical communication, defense mechanisms, and as flavor and aroma constituents in a wide array of organisms.[1][2] Among these, C8 volatiles are particularly significant in fungi, contributing to their characteristic "mushroom" aroma. The biosynthesis of these compounds typically involves the oxidative cleavage of polyunsaturated fatty acids.

This guide focuses on the biosynthesis of (E)-oct-5-en-2-ol. Due to the absence of direct research on its specific formation, we propose a putative pathway based on the well-established biosynthesis of 1-octen-3-ol from linoleic acid.[1] We hypothesize that (E)-oct-5-en-2-ol is synthesized from α-linolenic acid through a series of enzymatic reactions catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by a reduction step.

Proposed Biosynthetic Pathway of (E)-oct-5-en-2-ol

The proposed pathway for the biosynthesis of (E)-oct-5-en-2-ol is initiated from the polyunsaturated fatty acid, α-linolenic acid (C18:3). The pathway is hypothesized to proceed through the following three key enzymatic steps:

-

Oxygenation by Lipoxygenase (LOX): The pathway begins with the dioxygenation of α-linolenic acid by a lipoxygenase. LOX enzymes exhibit regioselectivity, inserting oxygen at different positions of the fatty acid backbone. For the formation of an octenol with a double bond at the 5th position, a 13-lipoxygenase would catalyze the formation of 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[3][4]

-

Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by a hydroperoxide lyase. HPLs are cytochrome P450 enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[5] The cleavage of 13-HPOT by HPL would yield (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. In the context of C8 volatile formation, a different cleavage of a hydroperoxide precursor is necessary. If a hypothetical 12-hydroperoxide of a C18 fatty acid were formed, its cleavage could potentially lead to a C8 volatile. However, based on the known cleavage patterns, the formation of (E)-oct-5-en-2-one from a linolenic acid hydroperoxide is proposed.

-

Reduction to (E)-oct-5-en-2-ol: The final step involves the reduction of the keto group of the resulting octenone, (E)-oct-5-en-2-one, to a hydroxyl group, forming (E)-oct-5-en-2-ol. This reduction is likely catalyzed by an alcohol dehydrogenase or a similar reductase.

Below is a DOT script for the proposed signaling pathway.

Quantitative Data

The following table summarizes the kinetic parameters of lipoxygenase from the edible basidiomycete Agrocybe aegerita, which has been characterized with both linoleic and α-linolenic acid as substrates. This data provides insight into the enzyme's efficiency with the proposed precursor for (E)-oct-5-en-2-ol.

| Enzyme | Substrate | Km (µM) | Vmax (µM·min-1·mg-1) | kcat (s-1) | Source |

| Agrocybe aegerita Lipoxygenase (AaeLOX4) | Linoleic Acid | 295.5 | 16.5 | 103.9 | [3] |

| Agrocybe aegerita Lipoxygenase (AaeLOX4) | α-Linolenic Acid | 634.2 | 19.5 | 18.3 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of (E)-oct-5-en-2-ol.

Fungal Culture and Enzyme Extraction

-

Fungal Culture: Cultivate the fungus of interest (e.g., Aspergillus sp., Trichoderma sp.) on a suitable medium such as Potato Dextrose Agar (PDA) in headspace vials. Incubate at the optimal temperature for the species.

-

Mycelia Harvesting: After sufficient growth, harvest the mycelia by filtration.

-

Cell Lysis: Resuspend the mycelia in an appropriate extraction buffer (e.g., 50 mM phosphate buffer, pH 7.5). Lyse the cells using methods such as sonication or grinding with liquid nitrogen.

-

Centrifugation: Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes, a product of LOX activity.[3][6]

-

Substrate Preparation: Prepare a stock solution of α-linolenic acid. For the assay, create a substrate solution by adding α-linolenic acid to deionized water with a small amount of Tween 20 and NaOH to aid solubilization.[3]

-

Reaction Mixture: In a quartz cuvette, mix the enzyme extract with the assay buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Initiation of Reaction: Start the reaction by adding the α-linolenic acid substrate solution.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.[6] The molar extinction coefficient for the hydroperoxide is 25,000 M-1cm-1.[3]

-

Calculation of Activity: One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved by HPL.[7][8]

-

Substrate Preparation: The substrate, 13-hydroperoxy-octadecatrienoic acid (13-HPOT), is prepared by incubating α-linolenic acid with a commercial lipoxygenase (e.g., from soybean). The product can be extracted and purified.

-

Reaction Mixture: Combine the enzyme extract with a suitable buffer (e.g., 0.1 M PBS).

-

Initiation of Reaction: Add the prepared 13-HPOT substrate to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 234 nm, indicating the cleavage of the conjugated diene system of the hydroperoxide.

-

Calculation of Activity: One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.[8]

Analysis of Volatile Products by SPME-GC-MS

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for identifying and quantifying volatile compounds in the headspace of fungal cultures.[9][10][11]

-

Sample Preparation: Grow the fungal culture in a sealed headspace vial.

-

SPME: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.[11]

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Separation: The volatile compounds are separated on a GC column (e.g., a non-polar or medium-polar column).

-

Detection and Identification: The separated compounds are detected and identified by the mass spectrometer. Identification is based on the comparison of mass spectra with spectral libraries (e.g., NIST) and by comparing retention times with authentic standards.

-

Below is a DOT script for a typical experimental workflow.

Conclusion

While the direct biosynthetic pathway for (E)-oct-5-en-2-ol remains to be experimentally confirmed, the proposed pathway, analogous to that of 1-octen-3-ol, provides a strong theoretical framework for future research. This guide offers the necessary background, quantitative data, and detailed experimental protocols to enable researchers to investigate and potentially elucidate the precise enzymatic steps involved in the formation of this and other related C8 volatile compounds. The methodologies described herein are fundamental for advancing our understanding of fungal and plant secondary metabolism and may have applications in the biotechnological production of valuable flavor and aroma compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis | Semantic Scholar [semanticscholar.org]

- 3. A new lipoxygenase from the agaric fungus Agrocybe aegerita: Biochemical characterization and kinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 6. protocols.io [protocols.io]

- 7. 2.5. HPL Activity Assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (E)-oct-5-en-2-ol - Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-oct-5-en-2-ol is an unsaturated alcohol with the chemical formula C₈H₁₆O.[1] Its structure, containing both a hydroxyl group and a carbon-carbon double bond, makes it a potentially useful intermediate in organic synthesis. Due to the lack of comprehensive safety data, a conservative approach to handling and storage is essential to ensure the safety of laboratory personnel.

Physical and Chemical Properties

A summary of the known physical and chemical properties of (E)-oct-5-en-2-ol is provided below. This data is primarily sourced from computational models and should be treated as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| CAS Number | 89122-05-4 | PubChem[1] |

| Appearance | Not specified (likely a liquid) | N/A |

| Water Solubility | 2143 mg/L @ 25 °C (estimated) | The Good Scents Company |

| Boiling Point | Not determined | N/A |

| Flash Point | Not determined | N/A |

| Density | Not determined | N/A |

Hazard Identification and Safety Precautions

While specific GHS hazard classifications for (E)-oct-5-en-2-ol are not available, based on its structure as an unsaturated alcohol, it should be treated as a flammable liquid and a potential eye, skin, and respiratory irritant .

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[2] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |

| Skin and Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider an apron or chemical-resistant suit. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. |

General Handling Precautions

-

Avoid contact with eyes, skin, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Take precautionary measures against static discharge.[2]

-

Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[3]

Storage Guidelines

Proper storage is crucial to maintain the integrity of (E)-oct-5-en-2-ol and to prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is 2-8°C. |

| Container | Keep in a tightly sealed, properly labeled container. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. |

| Ignition Sources | Ensure storage area is free from ignition sources.[5] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: As a flammable liquid, vapors may form explosive mixtures with air. Vapors are likely heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate PPE.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of (E)-oct-5-en-2-ol in a laboratory setting.

Caption: General laboratory workflow for (E)-oct-5-en-2-ol.

Logical Relationship for Safe Storage

The following diagram outlines the key considerations for the safe storage of (E)-oct-5-en-2-ol.

Caption: Key considerations for safe storage.

Disposal Considerations

All waste containing (E)-oct-5-en-2-ol should be considered hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not dispose of down the drain or with general laboratory trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

This guide provides a framework for the safe handling and storage of (E)-oct-5-en-2-ol. It is the responsibility of the user to supplement this information with a thorough risk assessment and to adhere to all institutional and regulatory safety protocols.

References

- 1. (E)-oct-5-en-2-ol | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. eglibrary.org [eglibrary.org]

- 4. infinitwebs.fashion.blog [infinitwebs.fashion.blog]

- 5. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]

Methodological & Application

Synthetic Routes for the Preparation of (E)-oct-5-en-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct synthetic routes for the preparation of (E)-oct-5-en-2-ol, a valuable chiral building block in organic synthesis. The protocols are based on established chemical transformations and are intended to provide researchers with reliable methods for obtaining this compound.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes described in this document.

| Route Number | Synthetic Method | Starting Materials | Key Reagents | Reported Yield (%) |

| 1 | Grignard Reaction | (E)-4-Heptenal, Methylmagnesium Bromide | - | 83 (analogous Z-isomer) |

| 2 | Carbonyl Reduction | (E)-Oct-5-en-2-one | Sodium Borohydride (NaBH₄) | High (not specified) |

Synthetic Route 1: Grignard Reaction of (E)-4-Heptenal

This route involves the nucleophilic addition of a methyl group to the aldehyde functionality of (E)-4-heptenal using a Grignard reagent. This method is a classic and reliable way to form carbon-carbon bonds and introduce a secondary alcohol.

Experimental Protocol

Materials:

-

(E)-4-Heptenal

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of (E)-4-heptenal (1.0 eq) in anhydrous diethyl ether (50 mL). The flask is cooled to 0 °C in an ice bath.

-

Grignard Reagent Addition: Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (E)-oct-5-en-2-ol.

Synthetic Route 2: Reduction of (E)-Oct-5-en-2-one

This method utilizes the reduction of a ketone, (E)-oct-5-en-2-one, to the corresponding secondary alcohol using a mild reducing agent, sodium borohydride. This is a common and efficient method for the synthesis of alcohols from carbonyl compounds.

Experimental Protocol

Materials:

-

(E)-Oct-5-en-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of (E)-oct-5-en-2-one (1.0 eq) in methanol (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Reducing Agent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until the starting ketone has been completely consumed.

-

Quenching: The reaction is quenched by the slow addition of deionized water (50 mL) at 0 °C.

-

Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The remaining aqueous layer is extracted with diethyl ether (3 x 75 mL).

-

Washing and Drying: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-oct-5-en-2-ol.

Visualizations

Synthetic Pathway Diagrams

Caption: Route 1: Grignard Reaction

Caption: Route 2: Carbonyl Reduction